molecular formula C12H16N2 B1523146 1-(2-methylpropyl)-1H-indol-5-amine CAS No. 1094710-32-3

1-(2-methylpropyl)-1H-indol-5-amine

Cat. No. B1523146
M. Wt: 188.27 g/mol
InChI Key: DYLXFJYFIPXDMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often be found in chemical databases .

Scientific Research Applications

Exposure to Carcinogenic Compounds

Research has indicated the continuous human exposure to carcinogenic heterocyclic amines in food. The presence of these compounds, including 3-amino-1, 4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has been detected in human urine. This detection underscores the potential health risks associated with the intake of these amines through diet, emphasizing the need for awareness and potential regulation of their presence in food products (Ushiyama et al., 1991).

Biomonitoring and Health Risk Assessment

The accumulation of carcinogenic heterocyclic amines, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), in biological samples like hair or plasma has been studied to understand exposure levels and potential health risks. These studies are crucial for the biomonitoring of carcinogenic exposure and assessing the potential health risks related to chronic exposure to these amines (Bessette et al., 2009; Manabe et al., 1987). They highlight the significance of continuous monitoring and the need for effective strategies to mitigate exposure.

Implications for Kidney Health

A cross-sectional study in US adults has shown an association between heterocyclic aromatic amines and the occurrence of kidney stones. The study found that increased urinary concentrations of certain amines, such as Harman, are linked with a higher risk of kidney stones. This discovery points to the possible impact of these amines on kidney health and the importance of dietary and lifestyle choices in preventing kidney stone formation (Zhang et al., 2022).

Potential Therapeutic Applications

Indoleamines, structurally related to 1-(2-methylpropyl)-1H-indol-5-amine, have been explored for their therapeutic potential, particularly in modifying immune responses. For example, Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine) is a topical immune-response modifier used for treating viral infections and may induce apoptosis in tumor cells. This application underscores the potential of indoleamines in medical treatments and their role in immune modulation and antiviral therapies (Shipley & Kennedy, 2006).

Safety And Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and any precautions that need to be taken while handling it .

properties

IUPAC Name

1-(2-methylpropyl)indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLXFJYFIPXDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-1H-indol-5-amine

CAS RN

1094710-32-3
Record name 1-(2-methylpropyl)-1H-indol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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